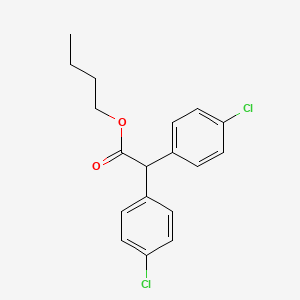
Butyl 2,2-bis(4-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2,2-bis(4-chlorophenyl)acetate is an organic compound that belongs to the class of esters It is derived from 2,2-bis(4-chlorophenyl)acetic acid and butanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,2-bis(4-chlorophenyl)acetate typically involves the esterification of 2,2-bis(4-chlorophenyl)acetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2,2-bis(4-chlorophenyl)acetic acid+butanolacid catalystbutyl 2,2-bis(4-chlorophenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated and recycled is also common to enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2,2-bis(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-bis(4-chlorophenyl)acetic acid and butanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 2,2-bis(4-chlorophenyl)acetic acid and butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted derivatives on the aromatic rings.
Aplicaciones Científicas De Investigación
Butyl 2,2-bis(4-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butyl 2,2-bis(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-bis(4-chlorophenyl)acetic acid: The parent acid from which the ester is derived.
Butyl acetate: A simpler ester with different chemical properties.
4-chlorophenylacetic acid: A related compound with a single chlorophenyl group.
Uniqueness
Butyl 2,2-bis(4-chlorophenyl)acetate is unique due to the presence of two chlorophenyl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from simpler esters and related compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
42991-55-9 |
|---|---|
Fórmula molecular |
C18H18Cl2O2 |
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
butyl 2,2-bis(4-chlorophenyl)acetate |
InChI |
InChI=1S/C18H18Cl2O2/c1-2-3-12-22-18(21)17(13-4-8-15(19)9-5-13)14-6-10-16(20)11-7-14/h4-11,17H,2-3,12H2,1H3 |
Clave InChI |
POHHNDQPDMJXPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


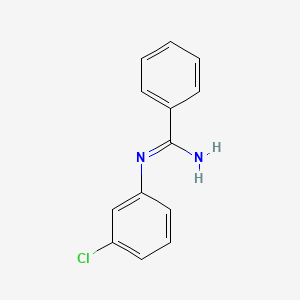
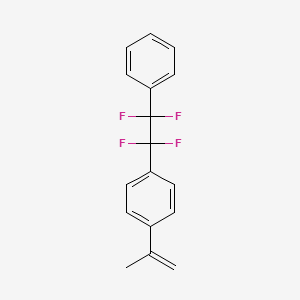
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)



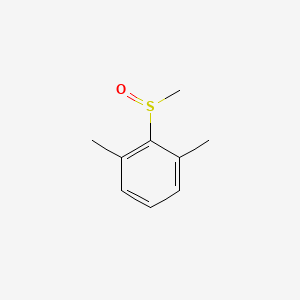
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
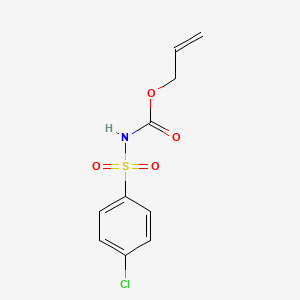
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)

![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
